2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride is a chemical compound with the molecular formula C14H23ClN2O and a molecular weight of 234.34 g/mol. It is recognized as an impurity of lidocaine, a well-known local anesthetic agent. This compound is characterized by its diethylamino group and a substituted aromatic ring, which contributes to its chemical properties and biological activity. The compound appears as a colorless oil with a melting point of 67-68 °C and a boiling point of approximately 150 °C at reduced pressure (1.8 Torr) .
There is no current information available regarding the specific mechanism of action of DEAM-Cl.
The chemical behavior of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride can be analyzed through various reactions typical for amides and substituted aromatic compounds. It can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines. Additionally, it may participate in electrophilic aromatic substitution reactions due to the presence of the dimethylphenyl group, allowing for further functionalization at its aromatic ring.
This compound exhibits biological activity primarily associated with its structural similarity to lidocaine. While it has reduced local anesthetic action compared to lidocaine, it still possesses membrane-stabilizing properties. The biological mechanisms involve the inhibition of sodium channels, which are crucial for the propagation of action potentials in neurons. Due to its pharmacological profile, this compound may be investigated for potential therapeutic applications in pain management or as a research tool in neuropharmacology .
Synthesis methods for 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride typically involve the reaction of 2,4-dimethylaniline with diethylamine followed by acylation with acetic anhydride or acetyl chloride. The hydrochloride salt form can be obtained by reacting the base form with hydrochloric acid. This synthetic route allows for the introduction of the diethylamino group and the acetamide functionality while controlling reaction conditions to minimize byproducts .
The primary applications of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride include:
Interaction studies involving 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride focus on its effects on ion channels and potential drug-drug interactions. Research indicates that this compound can modulate sodium channel activity similarly to lidocaine but with different efficacy levels. Understanding these interactions is crucial for assessing safety profiles and therapeutic potential when used alongside other medications .
Several compounds share structural similarities with 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride, particularly within the class of local anesthetics and related amides:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Lidocaine | C14H22N2O | Main local anesthetic; stronger sodium channel blocker |
Bupivacaine | C18H28N2O | Longer duration of action; more potent than lidocaine |
Prilocaine | C13H20N2O | Less cardiotoxic; used for regional anesthesia |
Mepivacaine | C15H22N2O | Intermediate duration; less vasodilatory effect |
Each of these compounds possesses unique pharmacological properties that distinguish them from 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride while sharing a common mechanism of action related to sodium channel inhibition .
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